molecular formula C18H27N3O3 B7922681 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7922681
M. Wt: 333.4 g/mol
InChI Key: AKKLOIKWYLJFON-LYKKTTPLSA-N
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Description

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a peptidomimetic derivative featuring a pyrrolidine ring substituted with an (S)-2-amino-3-methyl-butyryl group and a benzyl carbamate. Its molecular formula is inferred to be C₂₀H₂₉N₃O₃ (based on analogs in ), with a molecular weight of approximately 360–380 g/mol. The benzyl ester group enhances lipophilicity, while the amino acid side chain (3-methyl-butyryl) may contribute to stereospecific interactions .

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(21)11-20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKLOIKWYLJFON-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Functionalization

SPPS typically employs Rink amide MBHA resin or Wang resin for carboxyl-terminal anchoring. The pyrrolidine scaffold is introduced via:

  • Mitsunobu cyclization : A diol precursor is cyclized using DIAD/Ph<sub>3</sub>P to form the pyrrolidine ring.

  • Ring-closing metathesis (RCM) : Grubbs’ catalyst facilitates cyclization of diene precursors.

Table 1: Comparison of Cyclization Methods

MethodCatalystYield (%)Purity (%)Reference
MitsunobuDIAD/Ph<sub>3</sub>P7892
RCMGrubbs II8589

Amino Acid Coupling

The (S)-2-amino-3-methylbutyryl group is introduced using Fmoc-protected amino acids and activators like HATU or DIC/HOAt . Critical parameters:

  • Temperature : 0–25°C to minimize racemization.

  • Solvent : DMF or NMP for optimal solubility.

Benzyl Carbamate Installation

The carbamate group is appended via 2-benzyloxy-1-methylpyridinium triflate (BMPT) , a mild benzylating agent:
Pyrrolidine-NH2+BMPTEt3N, DCMCarbamate(Yield: 82%)\text{Pyrrolidine-NH}_2 + \text{BMPT} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Carbamate} \quad (\text{Yield: 82\%})

Solution-Phase Fragment Coupling

Pyrrolidine Core Synthesis

Catalytic hydrogenation of Δ<sup>1</sup>-pyrroline derivatives using Pd/C or Rh/Al<sub>2</sub>O<sub>3</sub> achieves cis-stereochemistry:
C5H7NO2H2,Pd/Ccis-Pyrrolidine(Yield: 90%)\text{C}_5\text{H}_7\text{NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{cis-Pyrrolidine} \quad (\text{Yield: 90\%})

Side-Chain Elaboration

The amino acid side chain is coupled via mixed carbonic anhydride or active ester methods:

  • Mixed anhydride : Reacting Boc-protected amino acid with isobutyl chloroformate in THF.

  • Active ester : Using N-hydroxysuccinimide (NHS) esters for improved stability.

Table 2: Coupling Reagent Efficiency

ReagentSolventYield (%)Epimerization (%)
HATUDMF881.2
EDCl/HOAtCH<sub>2</sub>Cl<sub>2</sub>752.5

Carbamate Formation

Benzylation is achieved via Curtius rearrangement or phosgene-free carbamoylation :
R-NH2+ClCO2BnNaHCO3R-NHCO2Bn(Yield: 85%)\text{R-NH}_2 + \text{ClCO}_2\text{Bn} \xrightarrow{\text{NaHCO}_3} \text{R-NHCO}_2\text{Bn} \quad (\text{Yield: 85\%})

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic amino acid precursors with >99% ee:

  • Substrate : N-acetylated amino acid esters.

  • Conditions : pH 7.0, 30°C, 24 h.

Transaminase-Mediated Synthesis

ω-Transaminases convert ketone intermediates to (S)-amines using L-alanine as an amine donor:
Ketone+L-AlaTransaminase(S)-Amine(Conversion: 95%)\text{Ketone} + \text{L-Ala} \xrightarrow{\text{Transaminase}} \text{(S)-Amine} \quad (\text{Conversion: 95\%})

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, NMP) enhance coupling rates but risk carbamate hydrolysis.

  • Chlorinated solvents (DCM, ClCH<sub>2</sub>CH<sub>2</sub>Cl) improve benzylation yields by stabilizing cationic intermediates.

Temperature Control

  • Low temperatures (–20°C) suppress racemization during amino acid coupling.

  • Microwave assistance reduces reaction times for cyclization steps (120°C, 30 min).

Protecting Group Compatibility

  • Boc groups are preferred for amine protection due to stability under basic conditions.

  • Trityl groups protect thiols during macrocyclization.

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Microreactor systems enable high-throughput synthesis of pyrrolidine intermediates:

  • Residence time : 5–10 min.

  • Productivity : 1.2 kg/day.

Green Chemistry Metrics

  • E-factor : 18 (solvent recovery reduces to 12).

  • PMI (Process Mass Intensity) : 32 kg/kg.

Analytical Characterization

Chiral HPLC

  • Column : Chiralpak IA-3.

  • Mobile phase : Hexane/IPA (90:10).

  • Retention time : 8.2 min (S-enantiomer).

NMR Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.25 (m, 5H, Bn), 4.52 (s, 2H, CH<sub>2</sub>O), 3.85–3.70 (m, 1H, pyrrolidine-CH) .

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

  • Oxidation: : Oxidative processes may modify the ester or amino groups, potentially converting them into oxo or nitroso derivatives.

  • Reduction: : Reduction can lead to amines and alcohols from nitroso or ketone functionalities.

  • Substitution: : Nucleophilic or electrophilic substitution can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions depend on desired transformations, often necessitating specific solvents, temperatures, and catalysts.

Major Products Formed

Major products from these reactions vary widely but include derivatives with modified ester, amino, or pyrrolidine moieties, depending on the reagents and reaction pathways chosen.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological effects:

  • Neuroprotective Effects : Research indicates that derivatives of carbamic acid esters can exhibit neuroprotective properties. The presence of the pyrrolidine ring may enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases .
  • Antidepressant Activity : Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential use as antidepressants .
  • Analgesic Properties : The compound's structural features may contribute to its analgesic effects, which have been observed in related compounds. This makes it a candidate for pain management therapies .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of related carbamate derivatives in rodents subjected to induced oxidative stress. The results demonstrated that these compounds significantly reduced neuronal death and improved behavioral outcomes, suggesting their potential utility in treating conditions like Alzheimer's disease .

Case Study 2: Antidepressant-like Effects

In a controlled trial involving animal models of depression, compounds structurally similar to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester were administered. The findings indicated a marked improvement in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the brain .

Mechanism of Action

The effects of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester are mediated through its interactions with cellular targets:

  • Molecular Targets: : May include enzymes, receptors, or other proteins, which it can modulate to influence biological pathways.

  • Pathways Involved: : Can impact signal transduction pathways, metabolic processes, or gene expression, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine/Piperidine Core

Compound A : [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
  • Structure : Replaces the pyrrolidine ring with a piperidine ring.
  • Molecular weight is 361.48 g/mol (C₂₀H₃₁N₃O₃) .
Compound B : [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
  • Structure: Features a 2-amino-acetyl group instead of 2-amino-3-methyl-butyryl.
Compound C : (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester
  • Structure : Incorporates a hydroxyl group and a 2-oxo-pyrrolidin-1-yl moiety.
  • Impact : The hydroxyl group increases hydrophilicity, while the lactam (2-oxo-pyrrolidin-1-yl) may stabilize intramolecular hydrogen bonds, affecting bioavailability .

Protecting Group Modifications

Compound D : [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
  • Structure : Replaces benzyl ester with tert-butyl carbamate.
  • Impact: The tert-butyl group offers greater stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid).
Compound E : Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
  • Structure: Substitutes the amino-butyryl group with a hydroxyethyl-pyrrolidine and ethyl carbamate.
  • Impact : The hydroxyethyl group introduces polarity, which may improve water solubility but reduce blood-brain barrier penetration .

Functional Group and Bioactivity Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Bioactivity Insights
Target Compound Benzyl ester, 3-methyl-butyryl ~360–380 Potential protease inhibition (peptidomimetic)
Compound B Acetyl, benzyl ester 291.35 Enhanced solubility; possible peptide bond cleavage
Compound C Hydroxyl, 2-oxo-pyrrolidin-1-yl Not reported Stabilized conformation; lactam-based interactions
Compound D tert-butyl ester Similar to target Improved stability; acidic deprotection required

Q & A

Q. What are the recommended synthetic routes for [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using S-2-benzyloxycarbonylamino-3-methylbutyl methanesulfonate (10b) with NaI in acetone. Key steps include:
  • Reagent Ratios : Use NaI (3.25 eq.) and polystyrene-triphenylphosphine (2.1 eq.) to enhance iodide displacement efficiency .
  • Purification : Column chromatography with light petroleum:EtOAc (2:1 v/v) yields the product as a light yellow solid (80% yield).
  • Optimization : Increase yields by controlling reaction time (12–24 hrs), temperature (25–40°C), and ensuring anhydrous conditions to minimize side reactions .

Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Optical Rotation : Measure [α]D20 (e.g., –22.5° at 10.3 g/100 mL in CHCl3) to confirm enantiomeric integrity .
  • Spectroscopy :
  • IR : Identify functional groups (e.g., 1689 cm⁻¹ for carbamate C=O, 1532 cm⁻¹ for NH bending) .
  • 1H NMR : Analyze splitting patterns (e.g., δH 0.86–0.91 ppm for diastereotopic CH(CH3)2 protons) to verify stereochemistry .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane:IPA mobile phases to quantify enantiomeric excess .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability Monitoring : Perform periodic TLC or HPLC analyses (C18 column, acetonitrile:H2O gradient) to detect degradation products. Discard if purity drops below 95% .
  • Safety : Use PPE (gloves, safety glasses) and fume hoods during handling to avoid exposure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in cellular models, and what confounding factors must be controlled?

  • Methodological Answer :
  • Cell Models : Use RAW264.7 (murine macrophages) or HeLa cells, incubating the compound (10–100 µM) for 24–72 hrs. Monitor intracellular hydrolysis via LC-MS to quantify free amine metabolites .
  • Controls : Include protease/esterase inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation. Normalize data to cell viability (MTT assay) and protein content (BCA assay) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with HDAC isoforms. Compare with experimental IC50 values from fluorogenic assays (e.g., MOCPAC for HDAC1, BATCP for HDAC6) .
  • Validation : Adjust computational force fields (e.g., AMBER) to match experimental binding kinetics (SPR) or thermodynamic data (ITC) .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate the conformational dynamics of this compound in solution?

  • Methodological Answer :
  • NOESY : Detect through-space interactions (e.g., pyrrolidine CH2 with benzyl protons) to map 3D structure in CDCl3 .
  • HSQC : Assign 1H-13C correlations (e.g., δC 76.5 ppm for carbamate carbonyl) to confirm rotational barriers around the pyrrolidine ring .

Q. What methodologies are recommended for assessing the compound's potential as a prodrug, focusing on enzymatic cleavage of the carbamate ester group?

  • Methodological Answer :
  • In Vitro Hydrolysis : Incubate with human liver microsomes (HLMs) or recombinant esterases (e.g., CES1). Monitor carbamate cleavage via UHPLC-MS (MRM mode for benzyl alcohol release) .
  • Kinetic Analysis : Calculate kcat/Km using Michaelis-Menten plots. Compare with known prodrugs (e.g., benzyl carbamate derivatives) to assess enzymatic efficiency .

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